molecular formula C20H21ClN2O3 B3443462 1-benzoyl-N-(3-chloro-4-methoxyphenyl)-4-piperidinecarboxamide

1-benzoyl-N-(3-chloro-4-methoxyphenyl)-4-piperidinecarboxamide

Cat. No. B3443462
M. Wt: 372.8 g/mol
InChI Key: DTCLNESBNHZGDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-N-(3-chloro-4-methoxyphenyl)-4-piperidinecarboxamide, also known as BML-190, is a selective antagonist of the cannabinoid CB2 receptor. It was first synthesized in 2000 by researchers at the University of Nottingham, UK. Since then, BML-190 has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

1-benzoyl-N-(3-chloro-4-methoxyphenyl)-4-piperidinecarboxamide acts as a selective antagonist of the cannabinoid CB2 receptor, which is primarily expressed in immune cells and has been implicated in various diseases, including inflammation and cancer. By blocking the CB2 receptor, this compound can reduce inflammation and pain, and inhibit tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It can reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and increase the production of anti-inflammatory cytokines, such as IL-10. It can also reduce the activation of immune cells, such as macrophages and T cells, and inhibit the migration of cancer cells.

Advantages and Limitations for Lab Experiments

1-benzoyl-N-(3-chloro-4-methoxyphenyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its selectivity for the CB2 receptor and its well-established synthesis method. However, it also has some limitations, such as its low solubility in water and potential off-target effects.

Future Directions

There are several future directions for research on 1-benzoyl-N-(3-chloro-4-methoxyphenyl)-4-piperidinecarboxamide. One area of interest is the development of more potent and selective CB2 receptor antagonists based on the structure of this compound. Another area of interest is the evaluation of this compound in clinical trials for various diseases, including inflammation, pain, and cancer. Additionally, the mechanism of action of this compound and its potential off-target effects need to be further elucidated.

Scientific Research Applications

1-benzoyl-N-(3-chloro-4-methoxyphenyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications in various diseases, including inflammation, pain, and cancer. It has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in preclinical studies.

properties

IUPAC Name

1-benzoyl-N-(3-chloro-4-methoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-26-18-8-7-16(13-17(18)21)22-19(24)14-9-11-23(12-10-14)20(25)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCLNESBNHZGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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